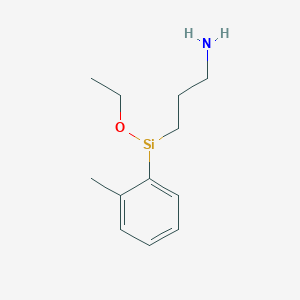![molecular formula C12H21NO4 B14318089 2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane CAS No. 105969-78-6](/img/structure/B14318089.png)
2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive ring systems where two rings are connected through a single atom. The presence of nitro and dioxaspiro groups in its structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic ring system through a cyclization reaction. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce nitroso compounds or other derivatives.
Scientific Research Applications
2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a model compound to study spirocyclic chemistry and reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the spirocyclic structure may influence its binding to specific enzymes or receptors. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane: A simpler spirocyclic compound without the nitro and dioxaspiro groups.
2,3-Dimethyl-1,4-dioxaspiro[4.5]decane: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-(1-Nitroethyl)-1,4-dioxaspiro[4.5]decane: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.
Uniqueness
2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane is unique due to the combination of its spirocyclic structure, nitro group, and dioxaspiro moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
105969-78-6 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2,3-dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C12H21NO4/c1-8(13(14)15)11-5-4-6-12(7-11)16-9(2)10(3)17-12/h8-11H,4-7H2,1-3H3 |
InChI Key |
OXEIJXXLWFBVGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2(O1)CCCC(C2)C(C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


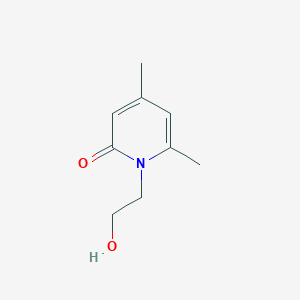
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
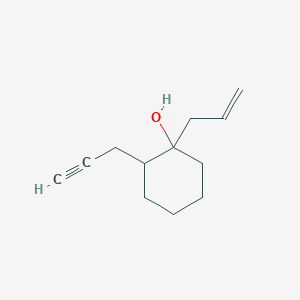
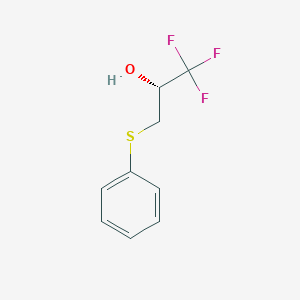
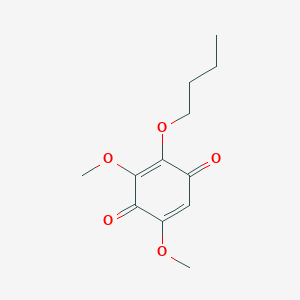

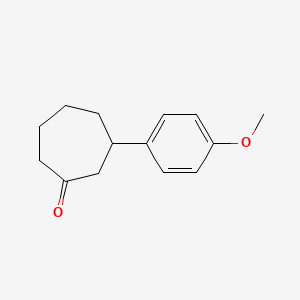
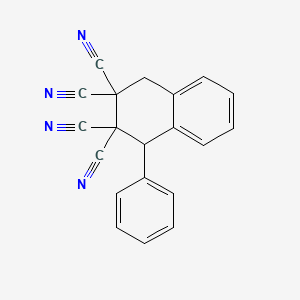
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14318072.png)
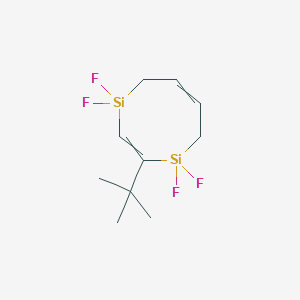
![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)
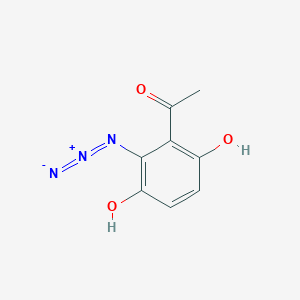
![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)
